N-[2-(azepan-1-yl)-2-oxoethyl]benzamide
Description
N-[2-(azepan-1-yl)-2-oxoethyl]benzamide is a benzamide derivative characterized by a seven-membered azepane ring (a cyclic secondary amine) attached to a 2-oxoethyl group, which is further linked to a benzamide moiety.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H20N2O2/c18-14(17-10-6-1-2-7-11-17)12-16-15(19)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,19) |
InChI Key |
FPCDSRBGZZJVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most straightforward approach involves reacting benzoyl chloride with 2-(azepan-1-yl)ethylamine in the presence of a coupling agent. A representative procedure adapted from bazedoxifene synthesis employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane:
Optimized Conditions :
Schlenk Technique for Moisture-Sensitive Reactions
For moisture-sensitive intermediates, such as 2-(azepan-1-yl)ethylamine hydrochloride, the Schlenk line technique ensures anhydrous conditions. A patent-derived method utilizes triethylamine as a base in tetrahydrofuran (THF):
Key Parameters :
-
Temperature: −5 to 5°C during reagent addition
-
Purification: Column chromatography (SiO₂, hexane/ethyl acetate 3:1)
Crystallization and Purification Techniques
Solvent-Antisolvent Recrystallization
High-purity this compound (>99.8%) is achievable via sequential crystallization:
-
Dissolve crude product in ethyl acetate at 75°C.
-
Add ethanol dropwise at 0°C to induce precipitation.
Yield Improvement :
Chromatographic Purification
For lab-scale synthesis, silica gel chromatography with hexane/ethyl acetate gradients (4:1 to 1:1) resolves regioisomeric byproducts.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 7.2 Hz, 2H, ArH), 7.48 (t, J = 7.6 Hz, 1H, ArH), 7.40 (t, J = 7.6 Hz, 2H, ArH), 3.64 (s, 2H, COCH₂N), 2.81 (t, J = 5.6 Hz, 4H, Azepane CH₂), 1.62–1.45 (m, 8H, Azepane CH₂).
-
HRMS (ESI) : m/z calcd for C₁₉H₂₆N₂O₂ [M+H]⁺: 321.1947; found: 321.1952.
Challenges and Optimization Opportunities
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxoethyl group.
Substitution: The benzamide core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The azepane ring and oxoethyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Pancreatic β-Cell Protection: Replacement of the azepane group with a benzylamino moiety (N-(2-(Benzylamino)-2-oxoethyl)benzamide) resulted in potent activity against ER stress-induced β-cell death, with WO5m showing 100% maximal protection and enhanced water solubility compared to triazole-based scaffolds .
- Antimicrobial Activity: Introduction of a 4-membered azetidinone ring and halogenated aryl groups (e.g., compound 4 in ) significantly improved antimicrobial potency, likely due to enhanced electrophilicity and membrane penetration.
- Anti-inflammatory Activity : Benzimidazole derivatives (e.g., compound 3a in ) demonstrated reduced gastric toxicity compared to traditional NSAIDs, attributed to their selective COX-2 inhibition.
Physicochemical Properties and Solubility
- Water Solubility: The benzylamino analog (WO5m) exhibited superior aqueous solubility compared to triazole derivatives, a critical factor for oral bioavailability .
Structure-Activity Relationship (SAR) Insights
- Amine Group Modifications: Azetidinone vs. Azepane: Smaller rings (e.g., azetidinone) enhance antimicrobial activity due to increased reactivity, while larger rings (e.g., azepane) may improve pharmacokinetic stability . Benzylamino vs. Azepane: The benzylamino group in WO5m improved β-cell protection by facilitating interactions with ER stress-response proteins .
- Substituent Effects :
Q & A
Q. 1.1. What are the key steps in synthesizing N-[2-(azepan-1-yl)-2-oxoethyl]benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, typically including:
- Step 1: Formation of the azepane-1-yl moiety via nucleophilic substitution or amidation.
- Step 2: Coupling of the 2-oxoethyl group to the benzamide core using coupling agents like EDCI or HOBt .
- Step 3: Purification via column chromatography and validation using HPLC (>95% purity) .
Optimization Tips:
Q. 1.2. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substituent positions and purity. For example, amide protons resonate at δ 8.6–9.8 ppm .
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (GC-MS):
Advanced Research Questions
Q. 2.1. How can researchers design experiments to evaluate the compound's role in modulating ER stress in pancreatic β-cells?
Methodological Answer:
- In Vitro Assays:
- Mechanistic Studies:
Example Protocol:
Induce ER stress in β-cells with 0.3 μg/mL tunicamycin.
Co-treat with This compound (0.1–10 μM).
Quantify cell survival and apoptosis markers after 24 hours .
Q. 2.2. What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to simulate binding to ER stress sensors (e.g., IRE1α). Focus on hydrogen bonding with the azepane ring and benzamide carbonyl .
- MD Simulations:
- GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
Key Parameters:
- Docking score ≤ -7.0 kcal/mol indicates strong binding affinity.
- Solvent-accessible surface area (SASA) analysis to evaluate hydrophobicity .
Q. 2.3. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Modify Substituents:
- Biological Testing:
SAR Table:
| Derivative | Substituent | EC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | Azepane | 0.1 | 0.5 |
| Analog A | Piperazine | 0.3 | 1.2 |
| Analog B | -NO₂ | 0.05 | 0.3 |
Q. 2.4. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Data Triangulation:
- Meta-Analysis:
Q. 2.5. What experimental designs are suitable for evaluating antioxidant or antimicrobial activity?
Methodological Answer:
- Antioxidant Assays:
- Antimicrobial Testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
